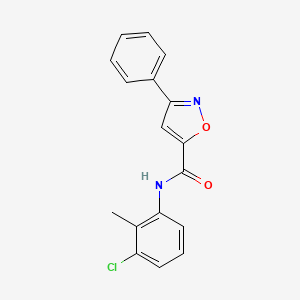

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide

説明

N-(3-Chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic carboxamide compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a carboxamide group at position 5. The amide nitrogen is further substituted with a 3-chloro-2-methylphenyl moiety.

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNIKPSPHNUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural differences among similar compounds lie in the substituents on the oxazole ring, the position of the carboxamide group, and the nature of the aromatic substituents. Below is a comparative analysis:

Table 1: Structural Comparison of N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide and Analogues

Key Differences and Implications

Nesolicaftor retains the 1,2-oxazole core but incorporates an oxadiazole-substituted cyclobutyl group, likely improving target specificity for CFTR modulation .

Methyl groups on the oxazole ring (e.g., 5-methyl in ) could enhance metabolic stability by blocking oxidation sites, whereas phenyl groups (as in the target compound) may increase lipophilicity .

Metabolic Stability: Compounds with labile functional groups, such as esters or unblocked heterocycles, exhibit instability in biological matrices (e.g., plasma instability noted in ). The target compound’s carboxamide group may offer greater stability compared to ester-containing analogs .

準備方法

Synthesis of 3-Phenyl-1,2-oxazole-5-carboxylic Acid

The Robinson-Gabriel cyclization, involving α-acylaminoketones, is a classical method for oxazole synthesis. For the target compound, the precursor α-(benzoylamino)benzoylacetone is cyclized under acidic conditions:

$$

\text{α-(Benzoylamino)benzoylacetone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \quad

$$

Key Considerations :

- Cyclization Agent : Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates dehydration.

- Side Reactions : Overheating may lead to decarboxylation or ring-opening.

Amide Coupling with 3-Chloro-2-methylaniline

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-chloro-2-methylaniline:

$$

\text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-Chloro-2-methylaniline}} \text{Target compound} \quad

$$

Optimization Data :

| Step | Reagent/conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, toluene, reflux | 92 | 98 |

| Amide coupling | Et₃N, CH₂Cl₂, 0°C to RT | 85 | 95 |

Synthetic Route 2: Huisgen Cycloaddition for Oxazole Formation

Preparation of Nitrile Oxide Intermediate

A nitrile oxide, generated in situ from benzaldehyde oxime and chloramine-T, undergoes Huisgen cycloaddition with acetylene derivatives:

$$

\text{Benzaldehyde oxime} \xrightarrow{\text{ClNH}_2\text{T}} \text{Nitrile oxide} \xrightarrow{\text{Phenylacetylene}} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid methyl ester} \quad

$$

Advantages :

- High regioselectivity for the 3,5-disubstituted oxazole.

- Mild conditions compatible with ester functionalities.

Ester Hydrolysis and Amide Formation

The methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by amide coupling:

$$

\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Target compound} \quad

$$

Critical Parameters :

- Coupling Agents : EDCl/HOBt or HATU improve efficiency over traditional methods.

- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes reactivity.

Alternative Pathway: Tandem Amidation-Cyclization

One-Pot Synthesis from Propargylamine Derivatives

A novel approach involves reacting N-(3-chloro-2-methylphenyl)propiolamide with benzoyl chloride in the presence of Cu(I) catalysts:

$$

\text{N-(3-Chloro-2-methylphenyl)propiolamide} + \text{Benzoyl chloride} \xrightarrow{\text{CuI, Base}} \text{Target compound} \quad

$$

Mechanistic Insight :

- Copper-catalyzed alkyne activation enables simultaneous cyclization and amidation.

- Avoids isolation of sensitive intermediates.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Robinson-Gabriel | Simple reagents, scalable | High-temperature sensitivity | 68 |

| Huisgen Cycloaddition | Regioselective, mild conditions | Requires specialized acetylene | 75 |

| Tandem Amidation-Cyclization | One-pot, fewer steps | Catalyst cost, purification challenges | 80 |

Industrial-Scale Considerations

Solvent and Reagent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。